molecular formula C19H30N2O2 B13606906 2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13606906
M. Wt: 318.5 g/mol
InChI Key: FZVRIXFFTSQUQB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-tert-butylphenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-tert-butylphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl bromoacetate with a Boc-protected piperazine derivative under basic conditions using triethylamine . The reaction proceeds via nucleophilic displacement of the bromine atom, resulting in the formation of the desired product with a high yield of 79% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-tert-butylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 2-(4-tert-butylphenyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-tert-butylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can form hydrogen bonds and other interactions with biological targets, influencing their activity. The tert-butyl groups provide steric hindrance, which can affect the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-tert-butylphenyl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl groups and the piperazine ring, which provide a combination of steric hindrance and conformational flexibility

Biological Activity

2-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 278.36 g/mol
  • CAS Number : 862874-74-6

The compound features a piperazine ring which is known for its versatility in drug design, often contributing to enhanced pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that compounds with piperazine moieties can inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It activates apoptotic pathways, evidenced by increased caspase activity in treated cells.

A study demonstrated that derivatives similar to 2-(4-tert-butyl-phenyl)-piperazine-1-carboxylic acid exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating moderate cytotoxicity .

Antimicrobial Activity

Piperazine derivatives are also recognized for their antimicrobial properties. The tert-butyl ester form has shown effectiveness against both gram-positive and gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

Neuroprotective Effects

Emerging data suggest that the compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It has been observed to modulate neurotransmitter levels and reduce oxidative stress markers in neuronal cultures .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may interact with key enzymes involved in cancer metabolism and microbial resistance.
  • Receptor Modulation : It has been suggested that this compound may act on specific receptors involved in apoptosis and inflammation .
  • Oxidative Stress Reduction : By scavenging free radicals, the compound could mitigate oxidative damage in cells, particularly neurons .

Case Studies

Several studies have investigated the efficacy of piperazine derivatives:

  • Study on Cancer Cell Lines : A study published in PubMed Central reported that piperazine derivatives showed significant cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 value of approximately 25 µM .
  • Antimicrobial Efficacy Study : Research conducted on various bacterial strains demonstrated that piperazine derivatives, including the tert-butyl ester form, exhibited promising antimicrobial activity, particularly against resistant strains .
  • Neuroprotective Study : In vitro studies indicated that the compound could reduce apoptosis in neuronal cell lines exposed to oxidative stress conditions .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl 2-(4-tert-butylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-18(2,3)15-9-7-14(8-10-15)16-13-20-11-12-21(16)17(22)23-19(4,5)6/h7-10,16,20H,11-13H2,1-6H3

InChI Key

FZVRIXFFTSQUQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CNCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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